Chiral Purity Defines Enantiomeric Differentiation
The target compound, (R)-3-Amino-4-(4-cyanophenyl)butanoic acid hydrochloride, is specified with a minimum chiral purity of ≥98% as verified by HPLC and chiral chromatography . In contrast, the (S)-enantiomer (CAS 270065-88-8) and racemic mixtures lack this defined stereochemistry. While direct comparative bioactivity data for the free amino acid are not available in primary literature, the (R)-configuration is a critical determinant for activity in related β-homophenylalanine-based DPP-4 inhibitors, where the (R)-enantiomer demonstrates nanomolar potency (e.g., compound 9aa: IC50 = 10.8 nM), while the (S)-enantiomer is inactive [1].
| Evidence Dimension | Stereochemical Configuration |
|---|---|
| Target Compound Data | (R)-enantiomer (CAS 269726-85-4), ≥98% chiral purity |
| Comparator Or Baseline | (S)-enantiomer (CAS 270065-88-8) and racemic mixture |
| Quantified Difference | Stereochemical inversion; biological activity difference inferred from class-level data |
| Conditions | HPLC with chiral stationary phase; DPP-4 enzyme inhibition assay |
Why This Matters
For procurement in asymmetric synthesis or chiral drug development, the specific (R)-enantiomer is required to achieve desired biological activity; the (S)-enantiomer or racemic mixture would yield inactive or off-target effects.
- [1] Jiang, T., et al. (2015). Design, Synthesis, and Pharmacological Evaluation of Fused β-Homophenylalanine Derivatives as Potent DPP-4 Inhibitors. ACS Medicinal Chemistry Letters, 6(5), 575-580. View Source
